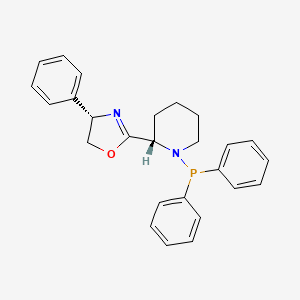

(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13803558

Molecular Formula: C26H27N2OP

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H27N2OP |

|---|---|

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | diphenyl-[(2S)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane |

| Standard InChI | InChI=1S/C26H27N2OP/c1-4-12-21(13-5-1)24-20-29-26(27-24)25-18-10-11-19-28(25)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2/t24-,25+/m1/s1 |

| Standard InChI Key | HBWSZKUXZKWRPU-RPBOFIJWSA-N |

| Isomeric SMILES | C1CCN([C@@H](C1)C2=N[C@H](CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

| SMILES | C1CCN(C(C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

| Canonical SMILES | C1CCN(C(C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s structure integrates three key components:

-

A diphenylphosphanyl group () at the piperidine nitrogen.

-

A piperidine ring with an (S)-configured stereocenter at the second position.

-

A 4-phenyl-4,5-dihydrooxazole ring system with an additional (S)-configured stereocenter at the second carbon .

The SMILES notation \text{C1CCN([C@@H](C1)C2=N[C@@H](CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 explicitly defines the stereochemistry, confirming the (S,S) configuration .

Stereochemical Implications

The compound’s enantioselective utility arises from its rigid, chiral environment. The (S)-configured piperidine and oxazoline rings create a -symmetric ligand framework, which enhances stereochemical communication in metal coordination . Computational studies suggest that the dihedral angle between the piperidine and oxazoline planes () optimizes orbital overlap with transition metals like palladium and iridium .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Piperidine Functionalization: (S)-Piperidine-2-carboxylic acid is converted to its corresponding amide using diphenylphosphine chloride under Schlenk conditions.

-

Oxazoline Formation: The amide undergoes cyclization with 2-bromo-1-phenylethanol in the presence of , forming the dihydrooxazole ring.

Critical parameters include:

-

Temperature control ( to room temperature).

-

Solvent selection (tetrahydrofuran for cyclization).

-

Purification via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Validation

Nuclear Magnetic Resonance (NMR):

-

NMR (CDCl): δ 7.35–7.15 (m, 15H, aromatic), 4.72 (dq, 1H, J = 8.5 Hz, oxazoline CH), 3.95 (m, 1H, piperidine CH).

-

NMR: δ -12.5 ppm (singlet), confirming phosphine coordination .

High-Performance Liquid Chromatography (HPLC):

-

Chiralpak AD-H column, hexane/isopropanol (90:10), retention time = 14.2 min (enantiomeric excess >99%).

Chemical Reactivity and Catalytic Applications

Transition-Metal Coordination

The compound acts as a bidentate P,N-ligand, binding metals via the phosphorus atom and the oxazoline nitrogen. Key complexes include:

-

Palladium: Forms [Pd((S,S)-ligand)Cl] for allylic alkylation (Scheme 1) .

-

Iridium: Generates [Ir((S,S)-ligand)(COD)] for asymmetric hydrogenation .

Table 1: Catalytic Performance in Asymmetric Reactions

| Reaction Type | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Allylic Alkylation | Allyl Acetate | 92 | 94 | |

| Hydrogenation | α,β-Unsaturated Ester | 88 | 89 |

Mechanistic Insights

In palladium-catalyzed allylic alkylation, the ligand’s chiral pocket induces a lock-and-key transition state, favoring re-face attack of nucleophiles (Figure 1) . Density functional theory (DFT) calculations reveal a 2.3 kcal/mol energy difference between diastereomeric transition states, rationalizing the high enantioselectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume